4-methyl-N-(2-methylquinolin-5-yl)-3-nitrobenzamide
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Overview
Description
4-methyl-N-(2-methylquinolin-5-yl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a nitro group, and an amide linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylquinolin-5-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzamide followed by the introduction of the quinoline moiety through a condensation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methylquinolin-5-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-methyl-N-(2-methylquinolin-5-yl)-3-aminobenzamide.
Scientific Research Applications
4-methyl-N-(2-methylquinolin-5-yl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylquinolin-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and quinoline ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-methylquinolin-5-yl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
4-methyl-N-(2-methylquinolin-5-yl)-3-hydroxybenzamide: Contains a hydroxyl group instead of a nitro group.
Uniqueness
4-methyl-N-(2-methylquinolin-5-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15N3O3 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-methyl-N-(2-methylquinolin-5-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C18H15N3O3/c1-11-6-8-13(10-17(11)21(23)24)18(22)20-16-5-3-4-15-14(16)9-7-12(2)19-15/h3-10H,1-2H3,(H,20,22) |
InChI Key |
YJYCWNGWZHNSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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